molecular formula C6H3IN2 B14268957 Iodo(prop-1-yn-1-yl)propanedinitrile CAS No. 130575-06-3

Iodo(prop-1-yn-1-yl)propanedinitrile

Cat. No.: B14268957
CAS No.: 130575-06-3
M. Wt: 230.01 g/mol
InChI Key: VJULOAJFJMINCY-UHFFFAOYSA-N
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Description

Iodo(prop-1-yn-1-yl)propanedinitrile is a chemical compound with the molecular formula C6H3IN2 It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodo(prop-1-yn-1-yl)propanedinitrile typically involves the reaction of propynyl compounds with iodine and nitrile groups under controlled conditions. One common method involves the use of 2-iodo-N-(prop-2-yn-1-yl)acetamide as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction pathways as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Iodo(prop-1-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Iodo(prop-1-yn-1-yl)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of Iodo(prop-1-yn-1-yl)propanedinitrile involves its ability to react with nucleophiles, particularly thiol groups in cysteine residues. This reactivity allows it to modify proteins and other biomolecules, thereby affecting various molecular targets and pathways. The compound’s electrophilic nature makes it a valuable tool in chemoproteomics and redox biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodo(prop-1-yn-1-yl)propanedinitrile is unique due to its specific structural features, including the triple bond and the presence of both iodine and nitrile groups

Properties

CAS No.

130575-06-3

Molecular Formula

C6H3IN2

Molecular Weight

230.01 g/mol

IUPAC Name

2-iodo-2-prop-1-ynylpropanedinitrile

InChI

InChI=1S/C6H3IN2/c1-2-3-6(7,4-8)5-9/h1H3

InChI Key

VJULOAJFJMINCY-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C#N)(C#N)I

Origin of Product

United States

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